molecular formula C15H14O4 B13916009 Benzyl 2-hydroxy-6-methoxybenzoate CAS No. 24474-71-3

Benzyl 2-hydroxy-6-methoxybenzoate

Cat. No.: B13916009
CAS No.: 24474-71-3
M. Wt: 258.27 g/mol
InChI Key: CGNJMCLXIMWKDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-hydroxy-6-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-6-methoxybenzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound may involve solvent-free lipase-catalyzed esterification and transesterification processes. These methods are advantageous due to their high efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-hydroxy-6-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 2-hydroxy-6-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The antifungal activity of benzyl 2-hydroxy-6-methoxybenzoate is primarily due to its ability to inhibit fungal growth. The compound targets fungal cell membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with the synthesis of essential membrane components .

Comparison with Similar Compounds

Comparison: Benzyl 2-hydroxy-6-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct antifungal properties. Compared to benzyl 2-hydroxybenzoate, the presence of the methoxy group enhances its antifungal activity. Similarly, benzyl 2,6-dimethoxybenzoate and benzyl 2-methoxy-6-hydroxybenzoate have different substitution patterns, leading to variations in their biological activities .

Properties

CAS No.

24474-71-3

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

benzyl 2-hydroxy-6-methoxybenzoate

InChI

InChI=1S/C15H14O4/c1-18-13-9-5-8-12(16)14(13)15(17)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3

InChI Key

CGNJMCLXIMWKDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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